molecular formula C17H17N B1286760 3-(4-t-Butylphenyl)benzonitrile CAS No. 192699-50-6

3-(4-t-Butylphenyl)benzonitrile

Cat. No.: B1286760
CAS No.: 192699-50-6
M. Wt: 235.32 g/mol
InChI Key: HKVFGNZQHQXHDZ-UHFFFAOYSA-N
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Description

3-(4-t-Butylphenyl)benzonitrile, also known as 4’-tert-butyl [1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C17H17N. It is a derivative of benzonitrile, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylphenyl)benzonitrile can be achieved through several methods. One common approach involves the cyanation of 4-tert-butylbromobenzene using a suitable cyanating agent such as copper(I) cyanide. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-t-Butylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-t-Butylphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound without the tert-butyl group.

    4-tert-Butylbenzonitrile: A similar compound with the tert-butyl group directly attached to the benzonitrile ring.

    3-Phenylbenzonitrile: A compound with a phenyl group instead of the tert-butyl group.

Uniqueness

3-(4-t-Butylphenyl)benzonitrile is unique due to the presence of both the tert-butyl group and the nitrile group, which confer distinct chemical and physical properties. The tert-butyl group provides steric bulk, influencing the compound’s reactivity and stability, while the nitrile group offers versatility in chemical transformations and interactions .

Properties

IUPAC Name

3-(4-tert-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVFGNZQHQXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602503
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-50-6
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192699-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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